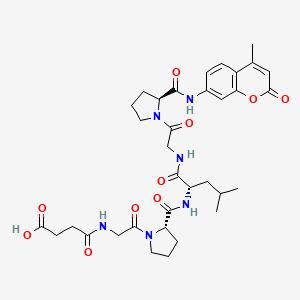

Suc-Gly-Pro-Leu-Gly-Pro-amc

Overview

Description

Suc-Gly-Pro-Leu-Gly-Pro-amc: is a synthetic peptide substrate used primarily in biochemical research. It is a highly sensitive, fluorogenic substrate for enzymes such as thimet oligopeptidase and post-proline cleaving enzyme (prolyl endopeptidase) . The compound is composed of a sequence of amino acids: succinyl-glycine-proline-leucine-glycine-proline, linked to a 7-amino-4-methylcoumarin (amc) group .

Mechanism of Action

Target of Action

Suc-Gly-Pro-Leu-Gly-Pro-amc is a highly sensitive, fluorogenic substrate for two primary targets: Thimet Oligopeptidase (also known as collagenase-like peptidase, Pz-peptidase, metalloendopeptidase 24.15) and Post-Proline Cleaving Enzyme (also known as Prolyl Endopeptidase) .

Thimet Oligopeptidase is involved in the metabolism of neuropeptides and degradation of peptides in the brain . Prolyl Endopeptidase is a cytosolic endopeptidase that cleaves peptide bonds on the carboxyl side of proline residues .

Mode of Action

The compound interacts with its targets by serving as a specific substrate. When the compound comes into contact with Thimet Oligopeptidase or Prolyl Endopeptidase, these enzymes cleave the compound, resulting in a fluorescence that can be measured . This fluorescence serves as an indicator of the activity of these enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the degradation of peptides. Specifically, the compound is involved in the pathways of neuropeptide metabolism and peptide degradation, which are regulated by Thimet Oligopeptidase and Prolyl Endopeptidase respectively .

Result of Action

The cleavage of this compound by Thimet Oligopeptidase and Prolyl Endopeptidase results in a measurable fluorescence . This allows researchers to study the activity of these enzymes in various biological contexts. The molecular and cellular effects of the compound’s action would therefore be related to the regulation of these enzymes’ activity.

Biochemical Analysis

Biochemical Properties

Suc-Gly-Pro-Leu-Gly-Pro-amc plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with enzymes such as prolyl endopeptidase and thimet oligopeptidase. Prolyl endopeptidase, also known as post-proline cleaving enzyme, hydrolyzes peptide bonds at the carboxyl side of proline residues. Thimet oligopeptidase, a metalloendopeptidase, cleaves peptide bonds within oligopeptides. The interaction between this compound and these enzymes results in the release of the fluorogenic group, allowing for the measurement of enzyme activity through fluorescence .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in peptide cleavage. In cellular assays, the compound is used to measure the activity of prolyl endopeptidase and thimet oligopeptidase, which play roles in protein degradation and processing. The cleavage of this compound by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the activity of prolyl endopeptidase is associated with the regulation of neuropeptides and peptide hormones, affecting neuronal function and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes that cleave peptide bonds. When this compound is hydrolyzed by prolyl endopeptidase, the enzyme recognizes the proline residue and cleaves the peptide bond at the carboxyl side of proline. This cleavage releases the fluorogenic group, which can be detected through fluorescence measurements. Similarly, thimet oligopeptidase cleaves peptide bonds within the oligopeptide sequence of this compound, leading to the release of the fluorogenic group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but its activity may decrease over extended periods. In in vitro studies, the fluorescence signal generated by the cleavage of this compound can be monitored over time to assess enzyme activity and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s stability and degradation may influence the results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for measuring enzyme activity without causing significant adverse effects. At high doses, there may be toxic or adverse effects, such as enzyme inhibition or cellular toxicity. Threshold effects can be observed, where the enzyme activity reaches a plateau at a certain concentration of this compound. It is essential to optimize the dosage to achieve accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide cleavage and protein degradation. The compound interacts with enzymes such as prolyl endopeptidase and thimet oligopeptidase, which are involved in the breakdown of peptides and proteins. These enzymes play roles in various physiological processes, including neuropeptide regulation, hormone processing, and protein turnover. The cleavage of this compound by these enzymes can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its availability for enzyme cleavage. In cellular assays, the distribution of this compound can be monitored through fluorescence imaging, providing insights into its transport and localization within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of this compound to lysosomes or endosomes can affect its cleavage by enzymes localized in these organelles. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Gly-Pro-Leu-Gly-Pro-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next protected amino acid is added and coupled to the growing chain.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Suc-Gly-Pro-Leu-Gly-Pro-amc primarily undergoes enzymatic cleavage reactions. The amc group is released upon cleavage by specific enzymes, resulting in a fluorescent signal that can be measured.

Common Reagents and Conditions:

Enzymes: Thimet oligopeptidase, prolyl endopeptidase.

Buffers: Tris/HCl, pH 8.0, NaCl, EDTA.

Conditions: Incubation at 37°C, fluorescence measurement at excitation wavelength of 360 nm and emission wavelength of 460 nm.

Major Products: The major product formed from the enzymatic cleavage of this compound is the free 7-amino-4-methylcoumarin (amc) group, which is fluorescent .

Scientific Research Applications

Suc-Gly-Pro-Leu-Gly-Pro-amc is widely used in scientific research due to its sensitivity and specificity. Some of its applications include:

Enzyme Activity Assays: Used to measure the activity of enzymes like thimet oligopeptidase and prolyl endopeptidase.

Drug Discovery: Employed in high-throughput screening to identify potential inhibitors of specific enzymes.

Biological Research: Utilized to study the role of specific enzymes in various biological processes.

Medical Research: Helps in understanding diseases related to enzyme dysfunction and in developing therapeutic interventions.

Comparison with Similar Compounds

Suc-Gly-Pro-amc: A shorter peptide substrate with similar applications in enzyme activity assays.

N-succinyl-Leu-Gly-Pro-amc: Another related compound used for similar purposes.

Uniqueness: Suc-Gly-Pro-Leu-Gly-Pro-amc is unique due to its longer peptide sequence, which provides more specific cleavage sites for certain enzymes. This specificity makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .

Properties

IUPAC Name |

4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHBOWQMQBFJME-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993520 | |

| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72698-36-3 | |

| Record name | Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

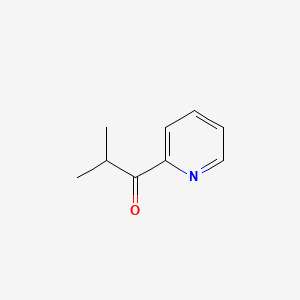

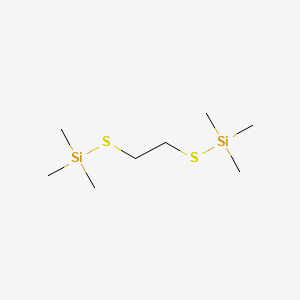

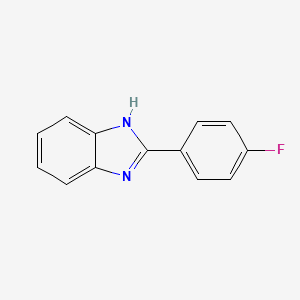

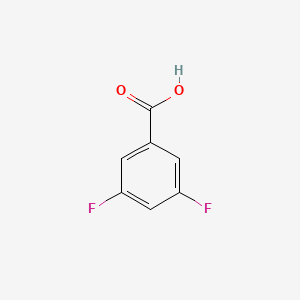

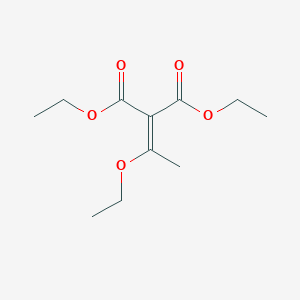

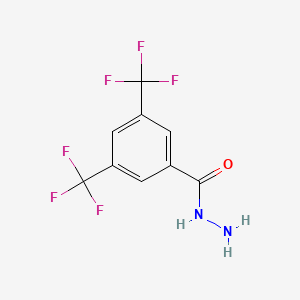

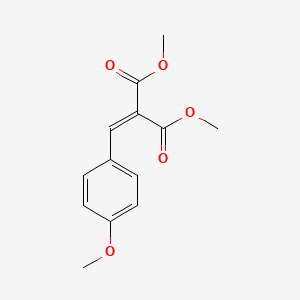

Feasible Synthetic Routes

Q1: What is Suc-Gly-Pro-Leu-Gly-Pro-AMC and what is its significance in scientific research?

A: this compound (where Suc represents Succinyl) is a synthetic peptide commonly used as a fluorogenic substrate to study the activity of prolyl oligopeptidase (POP) enzymes. POPs are serine proteases that play a role in various physiological processes, including inflammation and parasite infection [, ].

Q2: How does this compound interact with POP enzymes?

A: this compound interacts with POPs at their active site. The enzyme cleaves the peptide bond after the proline residue, releasing the AMC (7-amino-4-methylcoumarin) moiety. This cleavage event generates a fluorescent signal that can be measured to quantify POP activity [, ].

Q3: Can you elaborate on the applications of this compound in studying POP enzymes?

A3: this compound enables researchers to:

- Characterize POP activity: It helps determine the optimal pH, temperature, and kinetic parameters (Kₘ, Vₘₐₓ) for POP enzymes from various sources [, ].

- Screen for POP inhibitors: By measuring the reduction in fluorescence upon compound addition, researchers can identify and evaluate potential POP inhibitors [, ].

- Investigate the role of POP in diseases: Using this substrate, researchers can study how POP activity contributes to the progression of diseases like tuberculosis and leishmaniasis [, ].

Q4: Are there any known challenges or limitations associated with using this compound in research?

A: One challenge is the potential for off-target effects. While this compound exhibits high specificity for POPs, it might interact with other proteases, leading to inaccurate results. Researchers need to consider appropriate controls and validation methods to address this [, ]. Additionally, the bioavailability of certain POP inhibitors, as demonstrated with KYP-2047, can limit their effectiveness despite showing potent inhibition in vitro [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)